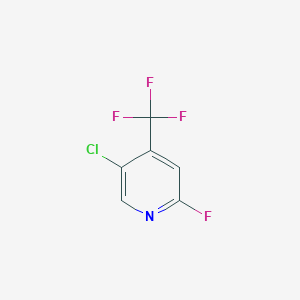

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a chlorine atom at the 5th position, a fluorine atom at the 2nd position, and a trifluoromethyl group at the 4th position .

Chemical Reactions Analysis

This compound can act as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Applications De Recherche Scientifique

Synthesis and Fluorination Techniques

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine plays a crucial role in various synthetic and fluorination processes, enabling the creation of complex organic molecules. For instance, microwave-assisted fluorination of 2-acylpyrroles demonstrates the utility of fluorinating agents in modifying pyrrole rings, a technique that could potentially apply to pyridine derivatives including this compound for synthesizing fluorinated compounds with pharmaceutical relevance (Troegel & Lindel, 2012). Moreover, one-pot reactions for the modular synthesis of polysubstituted and fused pyridines highlight the versatility of pyridine derivatives in constructing complex pyridine frameworks, suggesting applications in developing novel materials or bioactive molecules (Song et al., 2016).

Photoredox Catalysis

The compound also finds applications in photoredox catalysis, a cutting-edge area of chemistry that facilitates the activation and functionalization of molecules under mild conditions. A study on the fine design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds exemplifies the role of pyridine derivatives in enabling radical transformations, offering pathways to introduce fluorinated motifs into organic scaffolds (Koike & Akita, 2016).

Drug Synthesis and Molecular Sensing

Additionally, this compound is pivotal in synthesizing intermediates for drugs and developing sensors. The synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, where the pyridine derivative could serve as a precursor, illustrates its importance in drug development, especially in designing novel therapeutic agents with enhanced biological activity (Sukach et al., 2015). Furthermore, the creation of pyrrolidine constrained bipyridyl-dansyl click fluoroionophore as a selective Al(3+) sensor indicates the potential of pyridine derivatives in environmental monitoring and diagnostic applications (Maity & Govindaraju, 2010).

Mécanisme D'action

Target of Action

It’s known that trifluoromethyl group-containing compounds have numerous pharmacological activities .

Mode of Action

It’s known that trifluoromethyl group-containing compounds interact with their targets in a variety of ways, leading to different changes .

Biochemical Pathways

It’s known that trifluoromethyl group-containing compounds can affect various biochemical pathways .

Result of Action

It’s known that trifluoromethyl group-containing compounds can have various effects at the molecular and cellular level .

Safety and Hazards

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-2-fluoro-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBJELZAIFTMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573805.png)

![2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2573807.png)

![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2573818.png)

![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2573820.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2573825.png)